REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:4](=[O:14])[C:5]2[C:10]([C:11](=[O:13])[CH:12]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[H][H]>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([OH:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[OH:14]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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COC=1C(C2=CC=CC=C2C(C1)=O)=O
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was absorbed, approximately 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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Filtering off the catalyst under an atmosphere of nitrogen
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Name
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|
Type
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product
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Smiles
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COC1=C(C2=CC=CC=C2C(=C1)O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |